molecular formula C15H13N3O8S B14650978 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid CAS No. 53136-73-5

4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid

Cat. No.: B14650978
CAS No.: 53136-73-5
M. Wt: 395.3 g/mol
InChI Key: PYYPGPYUACVATR-UHFFFAOYSA-N
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Description

4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is a complex organic compound with a multifaceted structure It is characterized by the presence of acetamido, phenoxy, nitro, and sulfamoyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Acetylation: Formation of the acetamido group through acetylation of an amine.

    Sulfonation: Introduction of the sulfamoyl group.

    Etherification: Formation of the phenoxy linkage.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, acetic anhydride for acetylation, and sulfonyl chlorides for sulfonation. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The nitro and sulfamoyl groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Acetamidophenoxy)phthalic Acid: Contains similar functional groups but differs in the core structure.

    3-Acetamidophenoxyacetic Acid: Lacks the nitro and sulfamoyl groups, resulting in different chemical properties.

Uniqueness

4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfamoyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

53136-73-5

Molecular Formula

C15H13N3O8S

Molecular Weight

395.3 g/mol

IUPAC Name

4-(3-acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C15H13N3O8S/c1-8(19)17-10-3-2-4-11(7-10)26-14-12(18(22)23)5-9(15(20)21)6-13(14)27(16,24)25/h2-7H,1H3,(H,17,19)(H,20,21)(H2,16,24,25)

InChI Key

PYYPGPYUACVATR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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